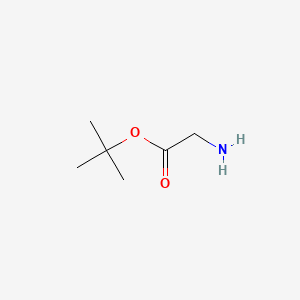

tert-Butyl 2-aminoacetate

概述

描述

tert-Butyl 2-aminoacetate is a glycine derivative characterized by a tert-butyl ester group attached to the aminoacetate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes while maintaining reactivity for subsequent transformations such as amide bond formation or deprotection . Notably, it has been employed in PROTAC (Proteolysis-Targeting Chimera) synthesis, where it facilitates the attachment of primary amine linkers via amide bonds under mild conditions .

准备方法

Preparation by Direct Esterification of Glycine with Isobutylene in Acidic Medium

Method Overview

The classical and widely used method for preparing tert-butyl esters of amino acids, including tert-butyl 2-aminoacetate, involves the reaction of glycine with isobutylene in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid (PTSA). This method protects the carboxyl group as a tert-butyl ester, which is easily removable under mild acidic conditions.

Reaction Conditions and Procedure

- Glycine or its hydrochloride salt is suspended in an organic solvent such as dichloromethane or dioxane.

- Isobutylene gas or liquid is introduced.

- Acid catalyst (e.g., sulfuric acid, PTSA, or silica impregnated with sulfuric acid) is added.

- The reaction is carried out at room temperature or slightly elevated temperatures (10–35°C).

- Reaction times vary from 1 to 8 days depending on catalyst and substrate.

- After completion, the reaction mixture is washed with bicarbonate solution, water, and brine to remove acid and impurities.

- The product is isolated as the tert-butyl ester hydrochloride salt.

Representative Data (from patent WO2003053909A1)

| Parameter | Condition/Value |

|---|---|

| Solvent | Dichloromethane or dioxane |

| Catalyst | Sulfuric acid, PTSA, or silica impregnated with H2SO4 |

| Temperature | 10–35°C |

| Reaction time | 1–8 days |

| Work-up | Bicarbonate wash, water, brine |

| Product form | tert-Butyl aminoacetate hydrochloride salt |

| Yield and purity | High conversion, less side impurities |

Synthesis via Reaction of Glycine with tert-Butyl Acetate and Acid Catalysis

Method Overview

An alternative industrially relevant method involves the reaction of glycine with tert-butyl acetate in the presence of strong acids such as perchloric acid. This method is often conducted in large-scale reactors with controlled temperature and pH.

Reaction Conditions and Procedure

- Glycine is added dropwise to a mixture of tert-butyl acetate and perchloric acid at 0–10°C.

- The reaction proceeds for 48–72 hours with monitoring by thin-layer chromatography (TLC).

- After completion, the pH is adjusted to neutral (6.5–7.5) using sodium carbonate.

- The organic layer is separated and washed with water and brine.

- The product is concentrated and purified, often crystallized as the hydrochloride salt.

Advantages

- High conversion (>90%) and purity (>95% by TLC).

- Suitable for large-scale production (thousands of liters).

- The process can be integrated with subsequent protection steps (e.g., Boc protection).

Representative Data (from patent CN103214383A)

| Parameter | Condition/Value |

|---|---|

| Solvent | tert-Butyl acetate |

| Catalyst | Perchloric acid |

| Temperature | 0–10°C |

| Reaction time | 48–72 hours |

| pH adjustment | 6.5–7.5 (sodium carbonate) |

| Yield | >90% conversion |

| Purity | >95% (TLC) |

Preparation via Boc Protection of this compound

Method Overview

This compound can be further functionalized by protecting the amino group with tert-butoxycarbonyl (Boc) groups using tert-butyl dicarbonate. This step is often performed after initial esterification to facilitate peptide synthesis or other modifications.

Reaction Conditions and Procedure

- This compound is dissolved in an organic solvent (e.g., ethyl acetate).

- tert-Butyl dicarbonate is added.

- The pH is adjusted to mildly basic (7.5–9.0) using triethylamine or sodium carbonate.

- The reaction proceeds at room temperature until completion (monitored by TLC).

- The product is extracted, washed, dried, and crystallized.

Advantages

- High purity products (>99% by HPLC).

- Mild reaction conditions.

- Facilitates further synthetic transformations.

Representative Data (from patent CN103214383A)

| Parameter | Condition/Value |

|---|---|

| Solvent | Ethyl acetate |

| Reagent | tert-Butyl dicarbonate |

| Base | Triethylamine or sodium carbonate |

| Temperature | Room temperature |

| Reaction time | Until complete (TLC monitored) |

| Purity | 99.5–99.7% (HPLC) |

Alternative Methods: Use of Tert-Butyl Fluorocarbonate for Esterification

Method Overview

A milder and efficient method involves the use of tert-butyl fluorocarbonate (Boc-F) to prepare tert-butyl esters of N-protected amino acids, including this compound derivatives.

Reaction Conditions and Procedure

- N-protected amino acid is reacted with Boc-F in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst.

- The reaction is carried out at room temperature in solvents such as dichloromethane and tert-butanol.

- This method avoids strong acidic conditions and provides good yields.

Advantages

- Mild reaction conditions.

- Avoids use of strong acids.

- Suitable for sensitive substrates.

Reference Data (from ScienceDirect article)

| Parameter | Condition/Value |

|---|---|

| Reagents | Boc-F, triethylamine, DMAP |

| Solvent | CH2Cl2 and tert-butanol |

| Temperature | Room temperature |

| Reaction time | Not specified (generally hours) |

| Yield | Efficient, good yields |

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1. Isobutylene + Acid Catalyst | Isobutylene, sulfuric acid/PTSA | 10–35°C, 1–8 days | One-step, scalable, broad scope | Long reaction time, acid-sensitive |

| 2. Glycine + tert-Butyl Acetate + Acid | Glycine, tert-butyl acetate, perchloric acid | 0–10°C, 48–72 h | High purity, industrial scale | Requires strong acid, long time |

| 3. Boc Protection of this compound | tert-butyl dicarbonate, triethylamine | Room temp, mild basic pH | High purity, mild conditions | Requires prior esterification |

| 4. Boc-F Mediated Esterification | tert-butyl fluorocarbonate, DMAP | Room temp | Mild, avoids strong acids | Limited to N-protected amino acids |

Research Findings and Industrial Relevance

- The isobutylene method remains the most traditional and industrially applied route due to its simplicity and directness, despite longer reaction times and acid handling challenges.

- The tert-butyl acetate method catalyzed by perchloric acid offers a scalable alternative with high conversion and purity, suitable for large batch synthesis.

- Boc protection steps are essential for peptide synthesis applications and are efficiently performed post-esterification with tert-butyl dicarbonate.

- The use of tert-butyl fluorocarbonate provides a milder alternative for sensitive substrates, expanding the synthetic toolbox for tert-butyl amino acid esters.

化学反应分析

Types of Reactions: tert-Butyl 2-aminoacetate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Amidation Reactions: It can form amides through catalytic direct amidation reactions using tert-butyl acetate as the reaction solvent.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl halides.

Amidation Reactions: Catalysts such as boron trifluoride etherate (B(OCH2CF3)3) are used in the presence of tert-butyl acetate.

Major Products:

Substitution Reactions: The major products are substituted amino acid derivatives.

Amidation Reactions: The major products are amides formed from the reaction with carboxylic acids.

科学研究应用

Synthesis and Chemical Properties

tert-Butyl 2-aminoacetate is synthesized through several methods, often involving the protection of amino groups to facilitate further reactions. One common approach is the use of N-tert-butyloxycarbonyl (Boc) protection, which allows for the selective modification of the amino group while maintaining the integrity of the carboxylic acid functionality. This method is advantageous in peptide synthesis, where specific coupling reagents enhance amide formation without requiring additional bases .

1. Ergogenic Applications:

Amino acids and their derivatives, including this compound, are widely recognized for their ergogenic effects. They play a crucial role in promoting anabolic hormone secretion, enhancing physical performance during exercise, and aiding in recovery from muscle damage . The compound has been studied for its influence on mental performance under stress, making it a candidate for dietary supplements aimed at athletes and individuals engaged in high-intensity activities.

2. Anti-inflammatory Properties:

Recent studies have explored the synthesis of various derivatives from this compound, such as tert-butyl 2-(substituted benzamido) phenylcarbamate. These derivatives have shown promising anti-inflammatory activity in vivo, with some exhibiting inhibition rates comparable to standard anti-inflammatory drugs like indomethacin . The mechanism involves interaction with cyclooxygenase-2 (COX-2), suggesting potential therapeutic applications in treating inflammatory conditions.

Case Studies

作用机制

The mechanism of action of tert-Butyl 2-aminoacetate involves its role as a protected amino acid derivative. The tert-butyl ester group protects the amino group, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under mild conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between tert-butyl 2-aminoacetate and its analogs:

Research Findings and Trends

- PROTAC Development: this compound’s compatibility with HATU/DIPEA-mediated couplings has enabled high-yield synthesis of PROTACs, such as pomalidomide derivatives .

- Material Science : Cyclopropylmethyl-substituted analogs demonstrate enhanced thermal stability (up to 200°C), making them viable for high-performance polymers .

- Bioavailability: Aryl-substituted derivatives (e.g., 4-aminophenyl) exhibit improved GI absorption compared to non-aromatic analogs, though CYP inhibition remains a challenge .

生物活性

tert-Butyl 2-aminoacetate, also known as tert-butyl glycinate, is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a dietary supplement. This article explores the compound's synthesis, biological evaluation, and relevant research findings.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- CAS Number : 6456-74-2

- Structure : The structure consists of a tert-butyl group attached to an aminoacetate moiety, which contributes to its unique properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroacetate with ammonia or amines under controlled conditions. Various studies have explored different synthetic pathways to optimize yield and purity. For instance, one effective method reported yields of up to 79% using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .

Anticancer Properties

Recent research has highlighted the potential of this compound and its derivatives in cancer therapy:

Ergogenic Effects

This compound has also been investigated for its ergogenic properties:

- Influence on Anabolic Hormones : Amino acids and their derivatives are known to enhance the secretion of anabolic hormones, which can aid in muscle recovery and performance during exercise .

- Prevention of Muscle Damage : The compound has been recognized for its potential benefits in preventing exercise-induced muscle damage, making it a candidate for use in dietary supplements aimed at athletes .

Research Findings Summary

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have shown promise:

常见问题

Q. What are the structural characteristics of tert-Butyl 2-aminoacetate, and how does it function in peptide synthesis?

Level: Basic

Answer:

this compound is a glycine derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances solubility in organic solvents and prevents unwanted side reactions during peptide bond formation. The tert-butyl group acts as a steric shield, improving stability under acidic conditions while allowing selective deprotection under mild acidic hydrolysis (e.g., trifluoroacetic acid). Its role in peptide synthesis is critical for sequential assembly of amino acids, particularly in solid-phase peptide synthesis (SPPS) .

Q. What analytical techniques are recommended to confirm the identity and purity of this compound?

Level: Basic

Answer:

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR): To verify molecular structure (e.g., ¹H NMR for tert-butyl protons at ~1.4 ppm and glycine backbone signals).

- High-Performance Liquid Chromatography (HPLC): For purity assessment using reverse-phase columns (C18) with UV detection.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS to confirm molecular ion peaks.

- Melting Point Analysis: To detect impurities (deviations from literature values indicate contamination).

| Technique | Key Parameters | Expected Outcomes |

|---|---|---|

| ¹H NMR | CDCl₃ solvent, 400 MHz | δ 1.4 (s, 9H, tert-butyl), δ 3.3 (s, 2H, CH₂) |

| HPLC | C18 column, 254 nm | Single peak (>95% purity) |

| ESI-MS | Positive ion mode | [M+H]⁺ = 146.1 m/z |

Researchers must validate results against certified reference materials, as commercial suppliers may not provide analytical data .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Level: Advanced

Answer:

Optimization involves:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts for efficiency in Boc protection.

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane minimizes side reactions.

- Temperature Control: Maintain 0–25°C to prevent tert-butyl group cleavage.

- Stoichiometry: Use a 1.2:1 molar ratio of glycine to Boc anhydride for complete conversion.

For example, a protocol from a patent application achieved 89% yield using Boc₂O (1.2 eq) in THF at 25°C with DMAP catalysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats. For aerosol exposure, use NIOSH-approved respirators (e.g., P95) .

- Engineering Controls: Fume hoods with >0.5 m/s face velocity to limit inhalation.

- Spill Management: Absorb with inert materials (vermiculite) and avoid drainage systems .

- First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water .

Q. How should this compound be stored to maintain stability, and what degradation products may form?

Level: Advanced

Answer:

Store in airtight containers at –20°C under nitrogen to prevent hydrolysis. Degradation products include glycine (via Boc deprotection) and tert-butanol. Monitor via:

- TLC: Spot degradation (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane).

- FTIR: Loss of Boc carbonyl peak at ~1680 cm⁻¹.

| Storage Condition | Stability Duration | Key Degradation Marker |

|---|---|---|

| –20°C, inert atmosphere | >12 months | Glycine (HPLC retention time shift) |

| Room temperature | <1 month | tert-Butanol (GC-MS detection) |

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

Level: Advanced

Answer:

Cross-validate using:

- Multi-method Analysis: Combine NMR, X-ray crystallography, and computational modeling (e.g., DFT for dipole moment validation).

- Batch-to-Batch Comparison: Analyze multiple synthesis lots for consistency.

- Literature Harmonization: Prioritize peer-reviewed journals over vendor data. For example, conflicting melting points (e.g., 98°C vs. 102°C) require DSC validation .

Q. What advanced applications does this compound have in drug discovery?

Level: Advanced

Answer:

- Peptide Mimetics: Used to synthesize constrained cyclic peptides for targeting GPCRs.

- Enzyme Inhibitors: Acts as a scaffold for PKG inhibitors (e.g., DT-2 acetate derivatives) by modifying cGMP-binding domains .

Q. What methodologies are employed to study the reaction mechanisms involving this compound?

Level: Advanced

Answer:

- Kinetic Isotope Effects (KIE): Deuterium labeling to probe rate-determining steps.

- In Situ FTIR: Monitor Boc deprotection in real time.

- Computational Studies: MD simulations to predict transition states in peptide coupling .

Q. How should analytical data for this compound be presented in publications?

Level: Basic

Answer:

Follow journal guidelines (e.g., Pharmaceutical Research):

属性

IUPAC Name |

tert-butyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)4-7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMDMGHPMLKLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214823 | |

| Record name | Glycine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6456-74-2 | |

| Record name | Glycine tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glycine tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。